(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of indole, piperazine, and fluorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-1H-indol-3-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
- (6-Chloro-1H-indol-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
923296-51-9 |
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Molecular Formula |
C19H17ClFN3O |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(6-chloro-1H-indol-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17ClFN3O/c20-13-1-6-16-17(12-22-18(16)11-13)19(25)24-9-7-23(8-10-24)15-4-2-14(21)3-5-15/h1-6,11-12,22H,7-10H2 |
InChI Key |
CTKWWOFVPYSOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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